molecular formula C21H31N3O2S B11651376 2-{[2-(dipropylamino)ethyl]sulfanyl}-6-hydroxy-3-phenyl-5-(propan-2-yl)pyrimidin-4(3H)-one

2-{[2-(dipropylamino)ethyl]sulfanyl}-6-hydroxy-3-phenyl-5-(propan-2-yl)pyrimidin-4(3H)-one

Cat. No.: B11651376
M. Wt: 389.6 g/mol
InChI Key: LZVFAPQCKRRXSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-5-(PROPAN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a pyrimidinone core, a dipropylaminoethylsulfanyl group, and various other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-5-(PROPAN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Dipropylaminoethylsulfanyl Group: This step involves the reaction of the pyrimidinone core with a dipropylaminoethylsulfanyl reagent under suitable conditions.

    Functional Group Modifications: Additional steps may be required to introduce or modify other functional groups present in the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-5-(PROPAN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyrimidinone core or other functional groups.

    Substitution: Various substitution reactions can occur, particularly at the phenyl and pyrimidinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the phenyl or pyrimidinone rings.

Scientific Research Applications

2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-5-(PROPAN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or tool for studying biological processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-5-(PROPAN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PENTYL-4(3H)-PYRIMIDINONE
  • 2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-4(3H)-PYRIMIDINONE

Uniqueness

2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-5-(PROPAN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H31N3O2S

Molecular Weight

389.6 g/mol

IUPAC Name

2-[2-(dipropylamino)ethylsulfanyl]-6-hydroxy-3-phenyl-5-propan-2-ylpyrimidin-4-one

InChI

InChI=1S/C21H31N3O2S/c1-5-12-23(13-6-2)14-15-27-21-22-19(25)18(16(3)4)20(26)24(21)17-10-8-7-9-11-17/h7-11,16,25H,5-6,12-15H2,1-4H3

InChI Key

LZVFAPQCKRRXSK-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCSC1=NC(=C(C(=O)N1C2=CC=CC=C2)C(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.